molecular formula C22H24F2N4O3 B5220498 1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]-4-(4-FLUOROBENZOYL)PIPERAZINE

1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]-4-(4-FLUOROBENZOYL)PIPERAZINE

Cat. No.: B5220498
M. Wt: 430.4 g/mol
InChI Key: LVMDJHCXBZJFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]-4-(4-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that features both piperidine and piperazine moieties These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Properties

IUPAC Name

[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N4O3/c23-17-6-4-16(5-7-17)22(29)27-12-10-26(11-13-27)20-15-19(25-8-2-1-3-9-25)18(24)14-21(20)28(30)31/h4-7,14-15H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMDJHCXBZJFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]-4-(4-FLUOROBENZOYL)PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperidine and piperazine derivatives separately, followed by their coupling under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]-4-(4-FLUOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group or modify the piperidine and piperazine rings.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and water are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of fluorine-substituted compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: The compound’s potential pharmacological activities, such as anti-inflammatory or anticancer properties, are of interest for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]-4-(4-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets in the body. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[4-FLUORO-2-NITROPHENYL]PIPERAZINE: Similar structure but lacks the piperidine moiety.

    4-(4-FLUOROBENZOYL)PIPERAZINE: Contains the piperazine and fluorobenzoyl groups but lacks the nitro and piperidine groups.

    1-[4-NITRO-2-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE: Similar structure but lacks the fluorine atoms.

Uniqueness

1-[4-FLUORO-2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]-4-(4-FLUOROBENZOYL)PIPERAZINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.